molecular formula C22H36O B8717457 6-Isononyl-1,1,3,3-tetramethylindan-5-ol CAS No. 62005-65-6

6-Isononyl-1,1,3,3-tetramethylindan-5-ol

Cat. No.: B8717457
CAS No.: 62005-65-6
M. Wt: 316.5 g/mol
InChI Key: VWIHTAGQRGHQPR-UHFFFAOYSA-N
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Description

6-Isononyl-1,1,3,3-tetramethylindan-5-ol is a synthetic indanol derivative characterized by a hydroxyl group at position 5, tetramethyl substitution at positions 1,1,3,3, and a branched isononyl chain (C₉H₁₉) at position 4.

Properties

CAS No.

62005-65-6

Molecular Formula

C22H36O

Molecular Weight

316.5 g/mol

IUPAC Name

1,1,3,3-tetramethyl-6-(7-methyloctyl)-2H-inden-5-ol

InChI

InChI=1S/C22H36O/c1-16(2)11-9-7-8-10-12-17-13-18-19(14-20(17)23)22(5,6)15-21(18,3)4/h13-14,16,23H,7-12,15H2,1-6H3

InChI Key

VWIHTAGQRGHQPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC1=CC2=C(C=C1O)C(CC2(C)C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 6-Isononyl-1,1,3,3-tetramethylindan-5-ol with its analogs:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) LogP Applications/Notes
This compound Isononyl (C₉H₁₉) C₂₃H₃₈O (inferred) ~330.55 (estimated) ~7.5 (est.) Inferred high hydrophobicity; potential use in hydrophobic matrices or coatings.
6-Isobutyl-1,1,3,3-tetramethylindan-5-ol Isobutyl (C₄H₉) C₁₇H₂₆O 246.388 5.98 Analyzed via RP-HPLC (Newcrom R1 column); MS-compatible methods documented .
6-Isopropyl-1,1,3,3-tetramethylindan-5-ol Isopropyl (C₃H₇) C₁₆H₂₄O 232.36 (calculated) N/A Limited application data; shorter chain may reduce retention time in HPLC .
4,6-Dicyclopentyl-1,1,3,3-tetramethylindan-5-ol Dicyclopentyl (C₅H₉)₂ C₂₃H₃₄O 326.26112 N/A High steric bulk; potential use in specialized catalysis or drug design .

Key Differences and Implications

  • Substituent Hydrophobicity: The isononyl variant’s longer alkyl chain likely increases LogP significantly compared to isobutyl (LogP 5.98) and isopropyl analogs, enhancing lipid solubility but reducing aqueous solubility. This property may limit its utility in pharmaceutical contexts but favor industrial applications requiring hydrophobicity .
  • Chromatographic Behavior: The isobutyl analog’s successful separation via Newcrom R1 HPLC (using MeCN/water/phosphate) suggests that substituent size and polarity critically influence retention times. The isononyl compound would likely require adjusted mobile-phase conditions (e.g., higher organic solvent ratios) .
  • Steric Effects: The dicyclopentyl analog’s rigid, bulky substituents (MW 326.26) contrast with the isononyl chain’s flexibility. This difference could impact binding affinity in biological systems or compatibility with polymer matrices .

Analytical Methodologies

  • HPLC Analysis: For the isobutyl analog, RP-HPLC with Newcrom R1 columns achieves efficient separation. Substituting phosphate with formic acid enables MS compatibility, a protocol adaptable to the isononyl variant with mobile-phase optimization .
  • Synthetic Challenges: Longer alkyl chains (e.g., isononyl) may complicate synthesis due to steric hindrance during functionalization, necessitating tailored catalysts or reaction conditions.

Industrial and Biomedical Relevance

  • Isobutyl Analog: Documented use in pharmacokinetics suggests moderate hydrophobicity balances solubility and membrane permeability. The isononyl variant’s higher LogP may render it unsuitable for drug delivery but viable in sustained-release formulations .
  • Dicyclopentyl Analog : Its high molecular weight and rigidity suggest niche applications, such as chiral resolution agents or hydrophobic coatings .

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